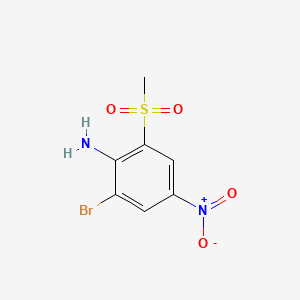
2-Bromo-6-(mesyl)-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(mesyl)-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a mesyl group (methanesulfonyl), and a nitro group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(mesyl)-4-nitroaniline typically involves multiple steps, starting from commercially available precursors One common method involves the bromination of 4-nitroaniline to introduce the bromine atom at the 2-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(mesyl)-4-nitroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The aniline ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-Bromo-6-(mesyl)-4-phenylenediamine.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(mesyl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(mesyl)-4-nitroaniline depends on the specific application. In chemical reactions, the bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. The mesyl group can act as a leaving group in substitution reactions. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of an aniline group.
2-Bromo-6-methylpyridine: Contains a pyridine ring instead of an aniline ring.
2-Bromo-4-chlorobenzaldehyde: Contains a formyl group instead of a nitro group.
Uniqueness
2-Bromo-6-(mesyl)-4-nitroaniline is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the mesyl group enhances its reactivity in substitution reactions, while the nitro group offers potential for reduction to amines, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
43002-00-2 |
|---|---|
Molekularformel |
C7H7BrN2O4S |
Molekulargewicht |
295.11 g/mol |
IUPAC-Name |
2-bromo-6-methylsulfonyl-4-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O4S/c1-15(13,14)6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 |
InChI-Schlüssel |
RVMXXBKHMJQXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


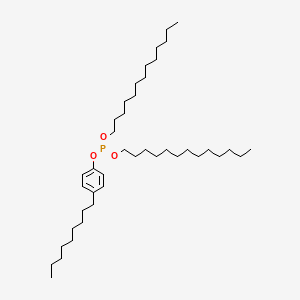


![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)

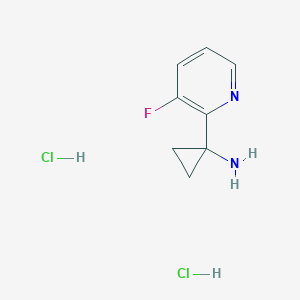
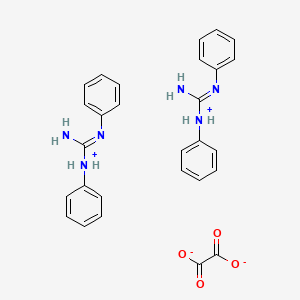
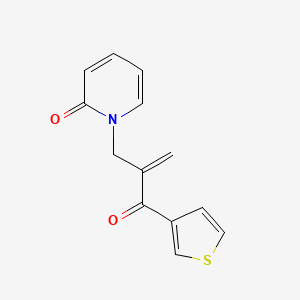
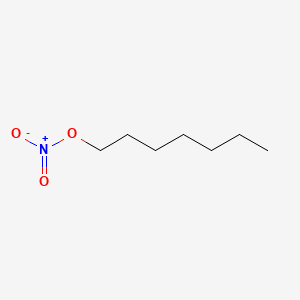

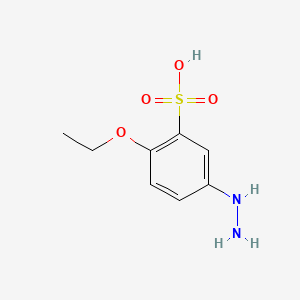
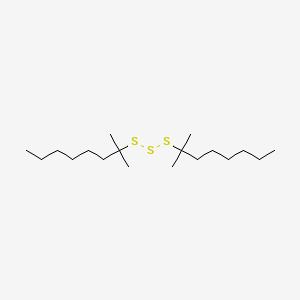
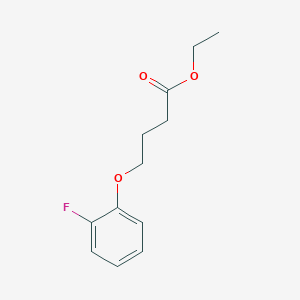
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)
